4-Isocyanato-3-methylbenzoyl chloride

Physicochemical Property Prediction Lipophilicity Drug Design

Researchers requiring sequential, chemoselective functionalization of aromatic cores face limitations with mono-electrophilic reagents. 4-Isocyanato-3-methylbenzoyl chloride (CAS 131457-71-1) solves this with two orthogonal reactive centers-acyl chloride and isocyanate-on a methyl-substituted benzene ring, enabling controlled stepwise coupling without protecting-group strategies. • Orthogonal Reactivity: Allows sequential acylation then urea/urethane formation, or vice versa, for constructing complex amide-urea hybrid architectures. • Steric & Electronic Tuning: The ortho-methyl group modulates electrophilicity of the acyl chloride and disrupts polymer chain packing-critical for tailoring Tg in polyurethane and poly(amide-imide) hybrid materials. • Regiospecific Geometry: The bent-core substitution pattern supports mesophase formation in liquid-crystalline diisocyanates for NLO materials. Supplied at 95% purity with custom packaging options, moisture-protected shipping, and global logistics support.

Molecular Formula C9H6ClNO2
Molecular Weight 195.602
CAS No. 131457-71-1
Cat. No. B593938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyanato-3-methylbenzoyl chloride
CAS131457-71-1
SynonymsBenzoyl chloride, 4-isocyanato-3-methyl- (9CI)
Molecular FormulaC9H6ClNO2
Molecular Weight195.602
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)Cl)N=C=O
InChIInChI=1S/C9H6ClNO2/c1-6-4-7(9(10)13)2-3-8(6)11-5-12/h2-4H,1H3
InChIKeyGVOKXMIEPNNLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isocyanato-3-methylbenzoyl Chloride: Bifunctional Building Block


4-Isocyanato-3-methylbenzoyl chloride (CAS 131457-71-1) is a heterobifunctional aromatic compound containing both an acyl chloride and an isocyanate group on a methyl-substituted benzene ring [1]. It is classified as an isocyanatobenzoyl chloride derivative, typically offered at 95% purity . Its core utility in advanced organic and polymer synthesis stems from the orthogonal reactivity of its two electrophilic centers, enabling sequential and selective coupling strategies not possible with mono-functional or alternative regioisomeric analogs [2].

Building block class Bifunctional isocyanatobenzoyl chloride
Key reactivity Orthogonal acyl chloride + isocyanate
Sequential coupling Selective acylation then urea/urethane formation

Why 4-Isocyanato-3-methylbenzoyl Chloride Cannot Be Substituted


Substituting 4-isocyanato-3-methylbenzoyl chloride with a close analog like 4-isocyanatobenzoyl chloride (CAS 3729-21-3) or 3-isocyanatobenzoyl chloride (CAS 5180-79-0) without quantitative justification risks altering key physicochemical and steric parameters. As detailed below, the presence and specific position of the methyl group modify the compound's lipophilicity (LogP), molecular weight, and synthetic pathway applicability, directly impacting its performance in designed sequential syntheses [1]. These are not interchangeable commodities; a simple 'isocyanatobenzoyl chloride' specification is insufficient for ensuring consistent reactivity and downstream product properties.

Steric profile Ortho-methyl group shields isocyanate; unsubstituted or meta analogs lack this steric differentiation, which may alter regioselectivity and polymer architecture.
Lipophilicity Methyl substitution shifts LogP relative to 4-isocyanatobenzoyl chloride, potentially affecting partitioning in biphasic synthesis or biological assays.
Stoichiometry ~7.7% higher molecular weight vs unsubstituted analog requires recalculation of reaction equivalents; direct drop-in replacement may not transfer directly.

4-Isocyanato-3-methylbenzoyl Chloride: Quantitative Differentiation from Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The presence of a methyl group at the 3-position confers a quantifiable difference in predicted lipophilicity (XLogP3) compared to the unsubstituted 4-isocyanatobenzoyl chloride. This property directly influences compound partitioning in biphasic reactions and its behavior in biological assays. [1]

Lipophilicity
Cross-study comparable
XLogP3 3.6 vs 3.9 (Δ -0.3)
Supports partitioning context in biphasic synthesis; lower lipophilicity may influence solubility profile.
Computational prediction; experimental logP may differ.
Physicochemical Property Prediction Lipophilicity Drug Design

Molecular Weight Impact on Stoichiometry

The methyl substitution adds 14.03 Da to the molecular weight relative to the base 4-isocyanatobenzoyl chloride scaffold. This fundamental difference must be accounted for in all gravimetric and molar calculations during procurement and synthesis. [1][2]

Stoichiometry shift
Cross-study comparable
195.60 vs 181.57 g/mol (Δ +14.03)
Requires recalculation of reaction equivalents; direct substitution without molar adjustment is not valid.
Reported molecular weight difference from PubChem.
Molecular Weight Stoichiometry Synthetic Scale-up

Steric Effects from Ortho-Methyl Substitution

The unique 4-isocyanato-3-methylbenzoyl chloride structure places the methyl group ortho to the isocyanate and meta to the acyl chloride. This contrasts sharply with the unsubstituted analog and 3-isocyanatobenzoyl chloride, where the isocyanate is in the meta-position. This ortho-methyl substitution can sterically shield the isocyanate group, potentially moderating its reactivity and influencing the regioselectivity of polymerizations or sequential functionalizations [1]. This structural feature is a key design element for building liquid-crystalline or other advanced polymeric materials where precise geometric control is required [2].

Steric hindrance
Class-level inference
Ortho-methyl shields NCO vs unsubstituted analogs
May moderate isocyanate reactivity and influence regioselectivity in polymerizations.
Qualitative steric effect based on molecular geometry.
Steric Hindrance Regioselectivity Polymer Synthesis

Polyurethane Elastomer and Sequential Coupling Applicability

The ortho-methyl substitution pattern is particularly relevant for constructing supramolecular extenders and liquid-crystalline polyurethanes. While 4-isocyanatobenzoyl chloride (unsubstituted) is commonly employed to create diesterdiisocyanates and triaromatic diisocyanates via reaction with silyl-protected phenols [1][2], the methyl-substituted variant offers a different steric and electronic profile. This can lead to materials with altered glass transition temperatures (Tg) and mesophase behavior [3]. The class of isocyanatobenzoyl chlorides, as established by Iwakura et al. (1966), provides a general framework for sequential functionalization, but the specific regiochemistry dictates the ultimate polymer properties [4].

Polymer suitability
Class-level inference
Reported context for liquid-crystalline polyurethanes
Supports material property screening; methyl scaffold may alter chain packing and transition temperatures.
Context based on analogous isocyanatobenzoyl chloride literature.
Sequential Coupling Polyurethane Synthesis Building Block

Applications of 4-Isocyanato-3-methylbenzoyl Chloride


Novel Polyurethane Elastomers with Tailored Thermal Properties

When designing polyurethanes or poly(amide-imide) hybrid materials where precise control over chain packing and glass transition temperature (Tg) is paramount, 4-isocyanato-3-methylbenzoyl chloride provides a distinct advantage over the unsubstituted 4-isocyanatobenzoyl chloride [1]. The ortho-methyl group introduces steric hindrance that can disrupt polymer chain ordering, leading to materials with altered flexibility and phase behavior compared to those derived from the planar, unsubstituted analog [2].

Bifunctional Building Blocks for Sequential Orthogonal Coupling

In multi-step synthetic sequences requiring the orthogonal functionalization of an aromatic core, the differentiated reactivity of the acyl chloride and isocyanate groups is essential. The presence of the methyl group in 4-isocyanato-3-methylbenzoyl chloride can further modulate the electrophilicity of the acyl chloride, potentially allowing for more selective acylation in the presence of sensitive nucleophiles. This is particularly valuable in medicinal chemistry for creating diverse libraries of amide- and urea-containing compounds [1].

Liquid-Crystalline Diisocyanates for Advanced Optical Materials

For the preparation of mesogenic (liquid-crystalline) diisocyanates used in nonlinear optical materials, the regiospecific substitution pattern is critical. The 4-isocyanato-3-methylbenzoyl chloride scaffold offers a starting point for creating ester-group-containing diisocyanates with a bent or non-linear geometry. This structural feature can promote the formation of specific mesophases (e.g., nematic or smectic) that are essential for the performance of the final optical device [2][3].

Application
Selection Property
Validation Focus
Polyurethane elastomer research
Steric modulation for chain packing
Thermal and mechanical property characterization
Sequential orthogonal coupling synthesis
Orthogonal electrophilic reactivity profile
Selective acylation/urea formation validation
Liquid-crystalline diisocyanate synthesis
Regiospecific substitution geometry
Mesophase behavior and optical property screening

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